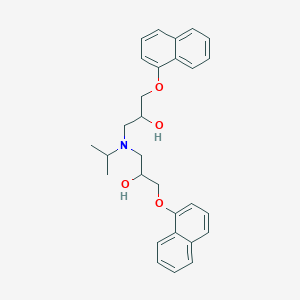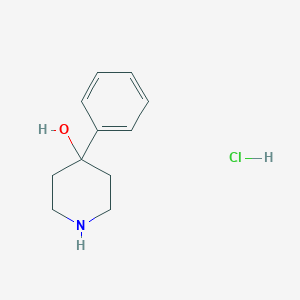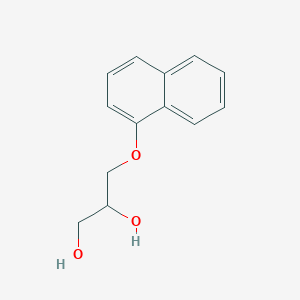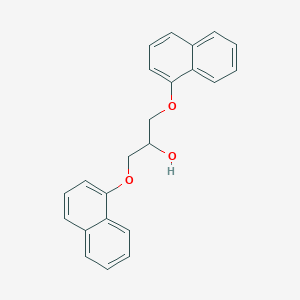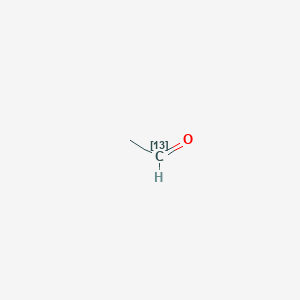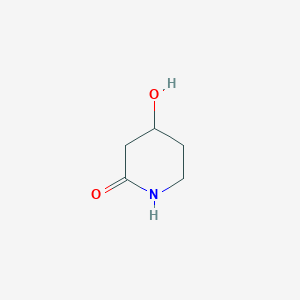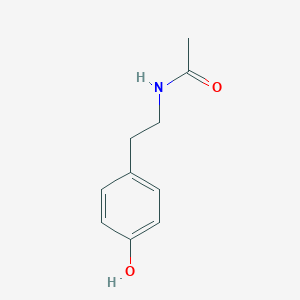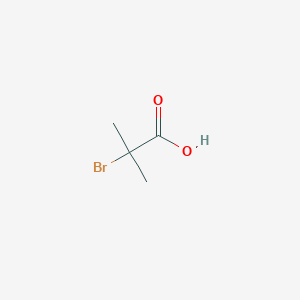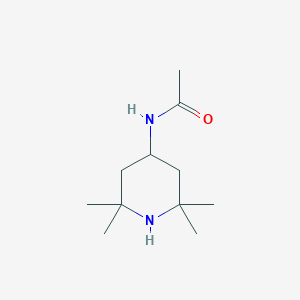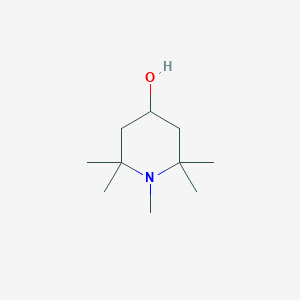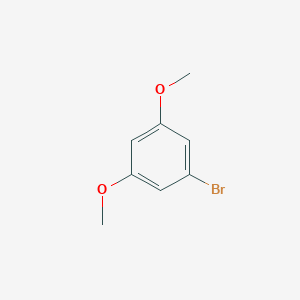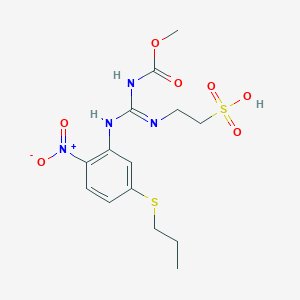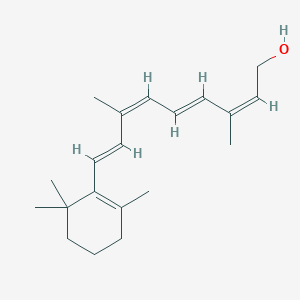
(13Z)-retinol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of "(13Z)-retinol" and its analogs has been achieved through various chemical reactions, showcasing the compound's versatility and the creativity of synthetic chemists. A notable method is the Suzuki reaction in stereocontrolled polyene synthesis, which has been applied to synthesize retinol (vitamin A) and its demethyl analogs, including the "(13Z)-retinol." This approach is praised for its control over regio- and stereochemistry, utilizing thallium-accelerated, palladium-catalyzed cross-coupling reactions (Torrado et al., 1995). Another method involves the stereoselective synthesis of 13Z retinoic acids through β-methylenealdehydes, producing E olefins stereoselectively, further highlighting the synthetic adaptability of retinol derivatives (Valla et al., 1999).
Molecular Structure Analysis
Understanding the molecular structure of "(13Z)-retinol" is crucial for its application in various fields. The conformational analysis through NMR techniques has provided insights into the structural aspects of retinoids, including "(13Z)-retinol." Studies have assigned 1H and 13C NMR spectra to a new class of vitamin A analogs, which include "(13Z)-retinol," allowing for a deeper understanding of its molecular conformation (Vaezi et al., 1995).
Chemical Reactions and Properties
The chemical reactivity of "(13Z)-retinol" plays a significant role in its biological functions and its utility in synthetic chemistry. Its inclusion in reactions such as the Reformatsky reaction, which is utilized in extending the polyene chain of starting enones, showcases its versatility (Vaezi et al., 1994). Additionally, the development of concise approaches to retinoid synthesis, such as organometallic addition to pyrylium salts, highlights innovative pathways to access "(13Z)-retinol" and its analogs (Hemming et al., 1994).
Physical Properties Analysis
The physical properties of "(13Z)-retinol," such as its solubility, photostability, and phase behavior, are essential for its application in various domains. Studies exploring the phase solubility and photostability of 13-cis-retinoic acid, a closely related compound, offer insights into the physical characteristics that might also apply to "(13Z)-retinol" (Yap et al., 2005).
Chemical Properties Analysis
The chemical properties of "(13Z)-retinol," including its reactivity and interactions with biological molecules, underpin its significance in both synthetic chemistry and biological systems. The exploration of its chemical properties extends to the synthesis of Schiff base-13-cis-retinoates, revealing its capacity to form diverse chemical bonds and engage in complex chemical reactions (Xiang Jian-nan, 2008).
Applications De Recherche Scientifique
Role in Cancer Therapy and Prevention
Retinoids, including derivatives such as 13-cis-retinoic acid, have been extensively studied for their therapeutic potential in cancer treatment and prevention. Their mechanisms involve modulating gene expression through nuclear receptors, influencing cell differentiation, proliferation, and apoptosis. Clinical trials have demonstrated promising results in the management of acute promyelocytic leukemia (APL) and other malignancies, highlighting the importance of retinoids in oncologic therapeutic strategies (Smith et al., 1992). Additionally, retinoids' preventive capabilities against cancer development, particularly in lung cancer, have been a subject of research, though more data are required to fully ascertain their efficacy (Toma et al., 1999).
Impact on Dermatological Conditions
The application of retinoids in dermatology, especially in treating acne and related skin conditions, has been thoroughly explored. Studies suggest that retinoids like 13-cis-retinoic acid play a crucial role in modulating sebum production and inflammatory processes, offering effective treatment options for acne sufferers. This highlights the retinoids' dual action in both treating active lesions and potentially preventing future outbreaks (Zouboulis, 2001).
Neurological Applications
Research has also delved into the neurological implications of retinoids, including their potential to support cognitive functions and counteract neurodegenerative processes. Vitamin A and its derivatives are crucial for brain health, influencing cognitive abilities, memory formation, and neuronal differentiation. The role of retinoids in adult brain function and their therapeutic potential in conditions like Alzheimer's disease underscore their significance beyond mere nutrition (Lane & Bailey, 2005).
Reproductive and Developmental Research
The influence of retinoids on reproductive health and embryonic development has been a critical area of investigation. Retinoids are essential for cell differentiation and the proper development of reproductive organs. Studies in livestock have demonstrated that supplementation with retinoic acid during in vitro oocyte maturation can enhance embryo production, highlighting the potential agricultural applications and insights into human reproductive technologies (Abdelnour et al., 2019).
Safety And Hazards
This would involve a review of the compound’s toxicity, flammability, and any other potential hazards associated with its use.
Orientations Futures
This would involve a discussion of areas for future research, such as potential new applications for the compound or ways to improve its synthesis.
To analyze all relevant papers, one would need to conduct a thorough literature search using databases such as PubMed, Scopus, or Web of Science. The papers would then be reviewed to extract the necessary information.
Propriétés
IUPAC Name |
(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,21H,7,10,14-15H2,1-5H3/b9-6+,12-11+,16-8-,17-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIPGXGPPPQFEQ-BOOMUCAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCO)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C/CO)\C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraen-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



